2-Hydroxy-5-nitronicotinic acid
Overview
Description
2-Hydroxy-5-nitronicotinic acid is an organic compound with the molecular formula C6H4N2O5. It is a derivative of nicotinic acid and is characterized by the presence of both a hydroxyl group and a nitro group on the pyridine ring. This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-nitronicotinic acid can be synthesized through the nitration of 2-hydroxynicotinic acid. The nitration process typically involves the use of nitric acid as the nitrating agent. The reaction is carried out under controlled conditions to ensure the selective nitration at the 5-position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include 2-oxo-5-nitronicotinic acid.
Reduction: Products include 2-hydroxy-5-aminonicotinic acid.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-nitronicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitronicotinic acid involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-nitropyridine-3-carboxylic acid
- 5-Nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-Hydroxy-5-nitronicotinic acid
Uniqueness
2-Hydroxy-5-nitronicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and nitro groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-nitro-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-5-4(6(10)11)1-3(2-7-5)8(12)13/h1-2H,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLVOEQOJYFQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408530 | |
Record name | 2-hydroxy-5-nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6854-07-5 | |
Record name | 2-hydroxy-5-nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-nitronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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